

An In-depth Technical Guide to Tetrafluorophthalic Acid: Chemical Properties and Structure

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Compound of Interest

Compound Name: Tetrafluorophthalic acid

Cat. No.: B1294977

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluorophthalic acid, a fluorinated aromatic dicarboxylic acid, is a versatile building block in organic synthesis with significant applications in the development of advanced materials and pharmaceuticals. Its unique chemical structure, characterized by a benzene ring fully substituted with fluorine atoms adjacent to two carboxylic acid groups, imparts enhanced thermal stability, chemical resistance, and specific reactivity. This technical guide provides a comprehensive overview of the chemical properties and structure of **tetrafluorophthalic acid**, intended to serve as a valuable resource for researchers and professionals in drug development and materials science.

Chemical Structure and Identification

The structure of **tetrafluorophthalic acid** consists of a 1,2-dicarboxy-3,4,5,6-tetrafluorobenzene core. The strong electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the carboxylic acid groups and the reactivity of the aromatic ring.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	3,4,5,6-tetrafluorophthalic acid[1]
CAS Number	652-03-9[1]
Molecular Formula	C ₈ H ₂ F ₄ O ₄ [1]
SMILES String	O=C(O)c1c(F)c(F)c(F)c(F)c1C(=O)O
InChI Key	YJLVXRPNNDKMMO-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of **tetrafluorophthalic acid** are summarized in the table below. These properties are crucial for its handling, processing, and application in various chemical reactions.

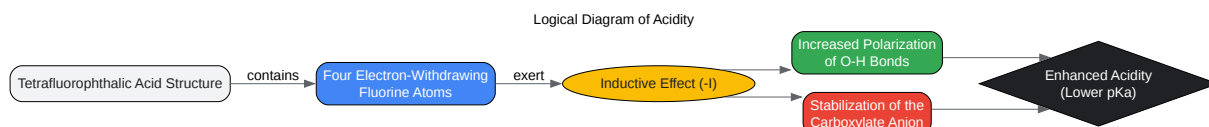
Table 2: Physicochemical Properties

Property	Value
Molecular Weight	238.09 g/mol [1]
Appearance	White to light yellow crystalline powder
Melting Point	152-154 °C (lit.)
Boiling Point	345.7 ± 42.0 °C at 760 mmHg (Predicted)
pKa	Predicted: 1.28 ± 0.10
Solubility	Sparingly soluble in water. Soluble in many organic solvents.

Acidity and Reactivity

The four fluorine atoms on the benzene ring have a strong electron-withdrawing effect, which increases the acidity of the two carboxylic acid groups. This makes **tetrafluorophthalic acid** a significantly stronger acid than its non-fluorinated analog, phthalic acid.

The relationship between the structure and the acidic properties can be visualized as a logical flow.



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Acidity Determination Pathway

The reactivity of the aromatic ring is also influenced by the fluorine substituents. While the ring is deactivated towards electrophilic aromatic substitution, it is highly susceptible to nucleophilic aromatic substitution, where a fluorine atom can be displaced by a nucleophile. This reactivity is a key feature in its use as a synthetic intermediate.

Spectroscopic Data

The structural features of **tetrafluorophthalic acid** can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show a broad singlet for the two acidic protons of the carboxylic acid groups. The chemical shift of this signal is highly dependent on the solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum provides detailed information about the carbon framework. In DMSO- d_6 , the following chemical shifts are observed:
 - Signals corresponding to the aromatic carbons attached to fluorine atoms.
 - A signal for the carboxyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of **tetrafluorophthalic acid** exhibits characteristic absorption bands:

- A broad band in the region of 2500-3300 cm^{-1} corresponding to the O-H stretching of the carboxylic acid groups, indicative of hydrogen bonding.
- A strong absorption band around 1700 cm^{-1} due to the C=O stretching of the carbonyl groups.
- Strong bands in the 1000-1400 cm^{-1} region, characteristic of C-F stretching vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **tetrafluorophthalic acid** shows a molecular ion peak (M^+) at m/z 238. The fragmentation pattern is characterized by the loss of water (H_2O), hydroxyl radicals ($\bullet\text{OH}$), and carbon dioxide (CO_2), which is typical for carboxylic acids.

Experimental Protocols

General Synthesis of 3,4,5,6-Tetrafluorophthalic Acid

A common laboratory-scale synthesis involves the hydrolysis of a suitable precursor, such as N-methyl tetrafluorophthalimide.

Workflow for a Typical Synthesis:



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General Synthesis Workflow

Detailed Methodology:

- **Reaction Setup:** In a pressure-rated reaction vessel, combine N-methyl tetrafluorophthalimide, deionized water, and a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (tosic acid)[2]. The ratio of reactants can be optimized based on the desired scale and reaction kinetics.
- **Hydrolysis:** Seal the reactor and heat the mixture to a temperature between 106 °C and 140 °C. The internal pressure will typically range from 0.5 to 3.0 kg/cm²[2]. Maintain these conditions with stirring for a period sufficient to ensure complete hydrolysis, which can be monitored by techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
- **Workup and Isolation:** After the reaction is complete, cool the vessel to ambient temperature. The **tetrafluorophthalic acid** product, being sparingly soluble in cold water, will precipitate out of the solution.
- **Purification:** Collect the crystalline product by filtration. Wash the crystals with cold deionized water to remove any remaining catalyst and byproducts.
- **Drying:** Dry the purified **tetrafluorophthalic acid** under vacuum to obtain the final product.

Applications in Drug Development and Research

Tetrafluorophthalic acid serves as a crucial intermediate in the synthesis of various specialty chemicals.[3] Its applications extend to the pharmaceutical and agrochemical industries.[3] For instance, it is a key intermediate for the preparation of fluoroquinolone antibiotics like ofloxacin.[2] The presence of the tetrafluorinated phenyl ring can enhance the biological activity and pharmacokinetic properties of drug molecules. In materials science, it is used in the production of high-performance polymers, coatings, and specialty chemicals due to the increased thermal stability and chemical resistance conferred by the fluorine atoms.[3]

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